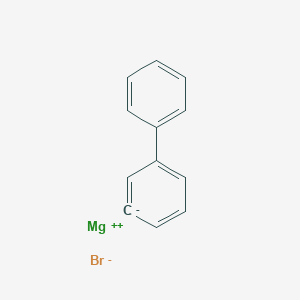

3-Biphenylmagnesium bromide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;phenylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNAAWKKVXHYTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Biphenylmagnesium Bromides

Conventional Preparation of Arylmagnesium Halides

The traditional and most common method for preparing arylmagnesium halides, including 3-biphenylmagnesium bromide, involves the direct reaction of an aryl halide with magnesium metal.

Reaction of Aryl Halides with Metallic Magnesium

Aryl Grignard reagents are formed when an aryl halide, such as 3-bromobiphenyl (B57067), reacts with magnesium metal. This reaction is typically carried out in an ether-based solvent, like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium atom inserts into the carbon-halogen bond, transforming the electrophilic carbon of the aryl halide into a strongly nucleophilic carbon in the organomagnesium compound.

The reactivity of the aryl halide is dependent on the halogen present, following a general trend.

| Halogen | Reactivity |

|---|---|

| Iodine (I) | Highest |

| Bromine (Br) | Intermediate |

| Chlorine (Cl) | Lowest |

Essential Reaction Conditions: Anhydrous Environment and Inert Atmosphere

The synthesis of Grignard reagents is highly sensitive to environmental conditions. Two critical requirements are the absence of water (anhydrous environment) and the exclusion of oxygen (inert atmosphere).

Anhydrous Environment: Grignard reagents are potent bases and will react with even trace amounts of water. core.ac.ukrsc.org This reaction protonates the carbon-magnesium bond, destroying the Grignard reagent and forming the corresponding hydrocarbon (biphenyl in this case) and a magnesium hydroxide (B78521) halide salt (Mg(OH)Br). core.ac.uk To prevent this, all glassware must be rigorously dried, and anhydrous solvents must be used. core.ac.uknih.gov

Inert Atmosphere: The reaction is conducted under an inert atmosphere, such as dry nitrogen or argon. gatech.edu This serves primarily to prevent atmospheric moisture from entering the reaction vessel. It also mitigates unwanted reactions with oxygen.

Mechanistic Aspects of Grignard Reagent Formation

The precise mechanism of how magnesium inserts into the carbon-halogen bond has been a subject of extensive study, with evidence pointing towards complex surface chemistry involving radical intermediates.

Radical Pathway Versus Non-Radical Pathways

While various pathways have been proposed, the formation of Grignard reagents is not a simple, single-step reaction. acs.org The predominant mechanism is believed to proceed through a radical pathway involving single electron transfer (SET). rsc.org

The key steps are thought to be:

Single Electron Transfer (SET): An electron is transferred from the surface of the magnesium metal to the aryl halide.

Radical Formation: This transfer results in the formation of an aryl radical and a magnesium halide radical species on the metal surface. wikipedia.org

Recombination: The aryl radical then combines with the magnesium halide radical to form the final arylmagnesium halide (ArMgX).

The existence of radical intermediates is supported by the product distribution in many Grignard formation reactions. wikipedia.org While this radical pathway is widely accepted, alternative non-radical pathways have also been explored in theoretical studies, with the prevalence of each pathway potentially depending on factors like the specific reactants and the nature of the magnesium surface. acs.org

Influence of Magnesium Species and Cluster Size

The formation of a Grignard reagent does not occur with an isolated magnesium atom but rather on the active surface of the magnesium metal. wikipedia.org Theoretical and computational studies have shown that the reaction mechanism is significantly influenced by the size and structure of the magnesium clusters (Mg_n) at these active sites. acs.orgresearchgate.net

Research findings indicate:

The reaction pathway can be determined by the specific group of atoms on the magnesium cluster that participate in the formation of the transition state. researchgate.net

The radical pathway is generally favored on smaller magnesium clusters (e.g., Mg, Mg₂). acs.org

As the cluster size increases (e.g., Mg₄ and larger), non-radical pathways can become competitive with the radical mechanism. acs.org

This relationship between cluster size and mechanism provides insight into the complex surface chemistry governing this fundamental reaction.

Spectroscopic Characterization of Biphenylmagnesium Bromide Solutions

The characterization of Grignard reagents in solution is complex due to their dynamic nature. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial tools for understanding their structure and behavior.

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium . wikipedia.org

2 RMgX ⇌ MgX₂ + MgR₂

This equilibrium means that a solution of this compound (RMgX) will also contain dibiphenylmagnesium (MgR₂) and magnesium bromide (MgX₂). wikipedia.org The position of this equilibrium is influenced by the solvent, concentration, and temperature. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a primary tool for studying these solutions. At room temperature, the chemical exchange of the aryl groups between the different magnesium species is often rapid, resulting in averaged signals. rsc.org However, at low temperatures, this exchange can be slowed, allowing for the observation of distinct signals for the RMgX and MgR₂ species. rsc.org This technique enables the quantitative study of the Schlenk equilibrium's position. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy, particularly when used as an inline process analytical tool (e.g., ReactIR), is effective for monitoring the formation of arylmagnesium reagents. researchgate.net By tracking the disappearance of the aryl halide's characteristic IR peaks and the appearance of peaks corresponding to the C-Mg bond of the Grignard reagent, the reaction's progress and concentration can be determined in real-time. researchgate.net For phenylmagnesium compounds, the R-Mg absorption typically appears as a broad band in the 365-383 cm⁻¹ region. researchgate.net This analytical method is invaluable for ensuring reaction completion and for mechanistic studies. researchgate.net

Mechanistic Investigations of Biphenylmagnesium Bromide Reactivity in Solution

Solution Structure and Equilibria of Grignard Reagents

The species present in a solution of a Grignard reagent are more varied than the simple formula RMgX suggests. The composition is dictated by the intricate Schlenk equilibrium and the tendency of organomagnesium species to form aggregates in ethereal solvents.

In ethereal solutions, Grignard reagents like 3-biphenylmagnesium bromide exist in equilibrium with their corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. This dynamic equilibrium, known as the Schlenk equilibrium, results in a mixture of organomagnesium compounds. wikipedia.orgd-nb.infonih.gov The position of this equilibrium is sensitive to the solvent, temperature, and the specific organic group and halide. wikipedia.org

The equilibrium can be represented as: 2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org

For aryl Grignard reagents, this equilibrium means that in a solution of this compound, one can expect the presence of bis(3-biphenyl)magnesium and magnesium bromide alongside the parent Grignard reagent. The addition of dioxane can shift this equilibrium completely to the right by precipitating the magnesium dihalide as a coordination polymer, MgX₂(dioxane)₂, allowing for the isolation of the dialkylmagnesium compound. wikipedia.org

| Species | Formula | Role in Equilibrium |

|---|---|---|

| This compound | C₁₂H₉MgBr | Parent Grignard Reagent |

| Bis(3-biphenyl)magnesium | (C₁₂H₉)₂Mg | Product of Schlenk Equilibrium |

| Magnesium bromide | MgBr₂ | Product of Schlenk Equilibrium |

The various species present due to the Schlenk equilibrium can further associate to form monomers, dimers, and higher oligomers. wikipedia.orgd-nb.info The extent of this aggregation is influenced by the concentration of the Grignard reagent and the coordinating ability of the ethereal solvent. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), Grignard reagents tend to exist primarily as monomers. d-nb.infonih.gov In less coordinating solvents such as diethyl ether, dimeric and oligomeric structures are more prevalent. wikipedia.org It is reasonable to infer that this compound would follow this trend, favoring monomeric forms in THF. The monomeric species are generally considered to be more reactive in nucleophilic additions.

The formation of dimeric and oligomeric structures is facilitated by the ability of the halide atoms to act as bridging ligands between two magnesium centers. d-nb.info In these aggregates, the magnesium atoms are typically tetrahedrally coordinated, bonding to the organic group, two bridging halides, and a solvent molecule. For this compound in a less coordinating solvent, the formation of bromide-bridged dimers would be an expected structural feature. These bridging interactions are a key aspect of the complex solution-state chemistry of Grignard reagents.

Reaction Mechanisms of Biphenylmagnesium Bromide

Grignard reagents are renowned for their potent nucleophilicity, enabling the formation of new carbon-carbon bonds through addition to a variety of electrophiles. However, under certain conditions, a competing single-electron transfer (SET) mechanism can lead to radical pathways.

The primary reaction pathway for Grignard reagents, including aryl Grignards like this compound, is nucleophilic addition to polarized double bonds, most notably the carbonyl group of aldehydes and ketones. nih.govallen.in In this mechanism, the nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbon of the carbonyl group. labster.com This concerted, two-electron process typically proceeds through a six-membered ring transition state if a dimeric form of the Grignard reagent is involved. The reactivity in these additions is influenced by the steric and electronic properties of both the Grignard reagent and the electrophile. allen.in For instance, the reaction of phenylmagnesium bromide is faster with less sterically hindered and more electrophilic carbonyl compounds.

| Reaction Type | General Mechanism | Key Feature |

|---|---|---|

| Nucleophilic Addition | Two-electron, polar mechanism | Formation of a new C-C bond via attack on an electrophilic center |

| Radical Pathway | Single-Electron Transfer (SET) | Formation of radical intermediates |

While the nucleophilic addition mechanism is common, a single-electron transfer (SET) from the Grignard reagent to the electrophile can occur, leading to the formation of radical intermediates. nih.gov This pathway is more likely with certain electrophiles, particularly those with low reduction potentials, such as aromatic ketones. nih.gov The SET mechanism can result in side products arising from radical coupling. For aryl Grignard reagents, the stability of the potential aryl radical intermediate could influence the favorability of this pathway. While there is no specific evidence found for this compound, it is plausible that its reactions with specific ketones could involve a degree of SET, leading to a mixture of products from both nucleophilic addition and radical pathways.

Role of Solvent in Reaction Energetics and Pathways

The solvent plays a crucial role in the structure and reactivity of Grignard reagents through coordination with the magnesium center. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are commonly used and are essential for the formation and stabilization of the Grignard reagent. These solvents are Lewis bases that donate lone pair electrons to the electron-deficient magnesium atom, forming a coordination complex. This solvation is critical in breaking the magnesium-halogen and magnesium-carbon bonds, thereby influencing the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its symmetric counterparts:

2 RMgX ⇌ R₂Mg + MgX₂

Computational studies on simpler Grignard reagents, like methylmagnesium chloride in THF, have shown that solvent dynamics are key to the ligand exchange process in the Schlenk equilibrium. The coordination of THF molecules facilitates the cleavage of Mg-Cl and Mg-C bonds, with bond breaking occurring at the more solvated magnesium atom. acs.org This dynamic interplay between the solvent and the Grignard reagent keeps the free energy profile of the equilibrium relatively flat, allowing for the coexistence of multiple species in solution. acs.org While specific studies on this compound are not available, it is expected that similar solvent-mediated dynamics govern its solution behavior.

The nature of the solvent also impacts the reaction pathways of Grignard additions to carbonyl compounds. The reaction can proceed through different transition states, including four-centered and six-membered ring structures, the latter often involving dimers of the Grignard reagent. nih.gov The coordinating solvent molecules can influence the aggregation state of the Grignard reagent and thus the preferred reaction pathway. For aryl Grignard reagents, the reaction mechanism can be complex, with possibilities of both nucleophilic addition and single electron transfer (SET) pathways. The choice of solvent can influence the balance between these pathways.

Theoretical and Computational Studies of Mechanisms

Theoretical and computational methods provide invaluable insights into the intricate mechanisms of Grignard reactions, offering a level of detail that is often inaccessible through experimental techniques alone. These studies allow for the characterization of transient species like transition states and intermediates, as well as the exploration of reaction energy profiles.

Quantum Chemical Calculations of Transition States and Intermediates

Quantum chemical calculations, particularly using density functional theory (DFT), have been instrumental in elucidating the mechanisms of Grignard reactions. Although specific calculations for this compound are not documented in the reviewed literature, studies on related aryl and alkyl Grignard reagents provide a framework for understanding its potential reactivity.

For the addition of Grignard reagents to carbonyl compounds, computational studies have identified various possible transition states. These calculations help in understanding the stereoselectivity of such reactions. For instance, in the reaction of non-allylic Grignard reagents, both four-center and six-membered-ring transition states involving dimeric forms of the reagent have been proposed and computationally investigated. nih.gov The geometry and energy of these transition states are highly dependent on the steric and electronic properties of both the Grignard reagent and the carbonyl substrate, as well as the coordinating solvent molecules.

The table below summarizes representative data from computational studies on the addition of a generic aryl Grignard reagent (ArMgBr) to a model carbonyl compound, illustrating the type of information that can be obtained from such calculations.

| Transition State Property | Value | Method of Calculation |

| Activation Energy (kcal/mol) | 15 - 25 | DFT (B3LYP) |

| Key Bond Distance (Mg-O) (Å) | 2.0 - 2.2 | DFT (B3LYP) |

| Key Bond Distance (C-C) (Å) | 2.2 - 2.5 | DFT (B3LYP) |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | DFT (B3LYP) |

Note: This table presents generalized data for aryl Grignard reagents as specific data for this compound is not available.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool to study the dynamic behavior of chemical systems, including the role of explicit solvent molecules in reaction mechanisms. AIMD studies on Grignard reagents, such as CH₃MgCl in THF, have provided detailed insights into the dynamic nature of the Schlenk equilibrium and the crucial role of solvent reorganization. acs.org These simulations show that the exchange of ligands between magnesium centers is strongly coupled to the dynamics of the surrounding THF molecules. acs.org

While AIMD simulations specifically for this compound have not been reported, such studies would be highly valuable. They could elucidate the specific solvation structure of the biphenyl (B1667301) derivative, the dynamics of solvent exchange, and how the bulky biphenyl group influences the aggregation state and reactivity of the Grignard reagent in solution. These simulations can also provide a more realistic picture of the reaction pathways by capturing the dynamic fluctuations of the entire system, which is not possible with static quantum chemical calculations. arxiv.orgchemrxiv.org

Structure-Reactivity Relationships and Energy Profiles

The structure of a Grignard reagent significantly influences its reactivity. For aryl Grignard reagents, substituents on the aromatic ring can alter the electronic and steric properties, thereby affecting the rate and outcome of their reactions. In the case of this compound, the biphenyl moiety is expected to exert a significant steric influence.

Computational studies can be used to construct detailed energy profiles for reaction pathways, mapping the energy changes from reactants to products through transition states and intermediates. These profiles are crucial for understanding reaction kinetics and thermodynamics. For the nucleophilic addition of Grignard reagents to carbonyls, the energy profile would detail the initial coordination of the Grignard reagent to the carbonyl oxygen, the energy barrier for the C-C bond formation (the transition state), and the energy of the resulting alkoxide intermediate.

The reactivity of carbonyl compounds towards nucleophilic addition by Grignard reagents is governed by electronic effects. A greater positive charge on the carbonyl carbon leads to a faster reaction rate. stackexchange.com For aryl Grignard reagents, the nucleophilicity of the carbanionic carbon is a key factor. The electronic properties of the aryl group will modulate this nucleophilicity.

The following table provides a conceptual overview of how structural variations in an aryl Grignard reagent might influence the activation energy of its reaction with a model aldehyde, based on general principles of organic chemistry.

| Aryl Grignard Reagent | Substituent Effect | Expected Relative Activation Energy |

| Phenylmagnesium bromide | Reference | Baseline |

| 4-Methoxyphenylmagnesium bromide | Electron-donating | Lower |

| 4-Nitrophenylmagnesium bromide | Electron-withdrawing | Higher |

| This compound | Steric hindrance & weak electron-donating | Likely higher due to sterics |

Note: This table is illustrative and based on general chemical principles, as specific computational data for this compound is not available.

Applications of Biphenylmagnesium Bromides in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Metal-Catalyzed Cross-Coupling Reactions

Iron-Catalyzed Cross-Coupling Reactions

Iron, as an earth-abundant and non-toxic metal, has garnered significant attention as a catalyst in cross-coupling reactions. The following subsections explore the use of this compound in several iron-catalyzed transformations.

The iron-catalyzed cross-coupling of biphenylmagnesium bromide with alkyl halides provides an efficient method for the formation of alkylated biphenyls. Research has demonstrated that the combination of iron(III) chloride (FeCl₃) and N,N,N',N'-tetramethylethylenediamine (TMEDA) serves as a highly effective catalytic system for this transformation. The reaction proceeds rapidly and affords good to excellent yields of the desired products wikipedia.orgasianpubs.org.

Optimal conditions for this reaction have been identified as using 5 mol% of FeCl₃ and 1.3 equivalents of TMEDA relative to the alkyl bromide. The reaction is typically carried out at a low temperature of -5 °C for a short duration of 30 minutes wikipedia.orgasianpubs.org. Under these conditions, a variety of primary and secondary alkyl bromides can be successfully coupled with biphenylmagnesium bromide.

Detailed research findings on the scope of the alkyl bromide coupling partner are presented in the table below. The reaction demonstrates broad applicability with various chain lengths and substitution patterns on the alkyl halide.

Table 1: Iron-Catalyzed Cross-Coupling of Biphenylmagnesium Bromide with Various Alkyl Halides

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| n-C₄H₉Br | 4-n-Butylbiphenyl | 85.3 |

| n-C₆H₁₃Br | 4-n-Hexylbiphenyl | 88.1 |

| n-C₈H₁₇Br | 4-n-Octylbiphenyl | 90.5 |

| n-C₁₀H₂₁Br | 4-n-Decylbiphenyl | 91.2 |

| n-C₁₂H₂₅Br | 4-n-Dodecylbiphenyl | 92.3 |

| c-C₆H₁₁Br | 4-Cyclohexylbiphenyl | 75.2 |

| sec-C₄H₉Br | 4-sec-Butylbiphenyl | 72.5 |

Reaction Conditions: Biphenylmagnesium bromide (1.3 equiv), Alkyl halide (1.0 equiv), FeCl₃ (5 mol%), TMEDA (1.3 equiv), THF, -5 °C, 0.5 h. Yields are isolated yields.

There is a lack of specific data in the scientific literature concerning the iron-catalyzed cross-coupling of this compound with heteroaryl halides. General methodologies for the iron-catalyzed arylation of heteroaryl halides using Grignard reagents have been developed, but detailed investigations with this compound as the coupling partner are not reported.

Detailed research findings on the application of this compound in iron-catalyzed benzannulation reactions are not available in the current scientific literature.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts offer a valuable alternative to palladium and nickel in cross-coupling chemistry, often providing unique reactivity and selectivity. The use of Grignard reagents in copper-catalyzed reactions is well-established.

The copper-catalyzed allylic substitution reaction is a powerful tool for the formation of carbon-carbon bonds. While the use of various Grignard reagents in these reactions is known to proceed with high regioselectivity, often favoring the Sₙ2' product, specific studies detailing the use of this compound are limited. In the context of asymmetric synthesis, the transfer of chirality in copper-catalyzed allylic substitutions is a topic of significant interest. The mechanism is understood to involve an oxidative addition of the copper catalyst to the allylic substrate, followed by reductive elimination. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the copper center. However, specific examples and data on chirality transfer in reactions involving this compound are not extensively documented in the available literature.

Conjugate Addition to α,β-Unsaturated Systems

The conjugate addition, or 1,4-addition, of Grignard reagents to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. While uncatalyzed additions are possible, the reaction is often promoted by catalysts, such as copper salts, to favor 1,4-addition over direct 1,2-addition to the carbonyl group. scispace.com The reaction of methylmagnesium bromide with certain α,β-unsaturated esters results in 1,4-addition only when cuprous chloride is present. scispace.com This catalytic effect allows for the efficient formation of β-arylated carbonyl compounds.

Table 1: Catalyst and Condition Effects on Grignard Conjugate Addition This table is illustrative of general principles for Grignard reagents, as specific data for this compound was not found.

| Grignard Reagent | Substrate Type | Catalyst/Condition | Primary Outcome |

| Methylmagnesium bromide | α,β-Unsaturated Ester | CuCl2, cooling | Favors 1,4-addition scispace.com |

| n-Propylmagnesium bromide | α,β-Unsaturated Ester | Strong cooling | Favorable for reaction scispace.com |

| General Grignard Reagents | α,β–γ,δ-Dienyl Thiol Ester | Uncatalyzed | Regioselective 1,4-addition nih.gov |

Cobalt-Catalyzed Processes

Cobalt-catalyzed cross-coupling reactions have emerged as an economical and less toxic alternative to palladium and nickel systems for forming carbon-carbon bonds. researchgate.net These reactions can tolerate a variety of sensitive functional groups and engage a broad range of organic halides, including fluorides, chlorides, bromides, and iodides. researchgate.net

Studies have demonstrated the successful cobalt-catalyzed arylation of saturated cyclic amines, such as 3-iodopiperidines and 3-iodopyrrolidines, with aryl Grignard reagents. For example, the coupling of N-Boc 3-iodopiperidine (B59508) with m-methoxyphenylmagnesium bromide proceeds in high yield using a CoCl₂/TMCD catalytic system. semanticscholar.org The electronic properties of the substituents on the aryl Grignard reagent appear to have little influence on the reaction's success, with both electron-donating and electron-withdrawing groups being well-tolerated. semanticscholar.org Mechanistic investigations suggest that these cobalt-catalyzed couplings can involve radical intermediates. semanticscholar.org Given the success with other 3-substituted aryl Grignard reagents, it is highly probable that this compound would be a competent coupling partner in these transformations.

Table 3: Cobalt-Catalyzed Arylation of Halopiperidines with Aryl Grignard Reagents Data adapted from studies on related aryl Grignard reagents.

| Aryl Grignard Reagent | Electrophile | Catalyst System | Yield | Reference |

| m-Methoxyphenylmagnesium bromide | N-Boc 3-Iodopiperidine | CoCl₂ (5 mol %), TMCD (6 mol %) | 88% | semanticscholar.org |

| Phenylmagnesium bromide | N-Boc 4-Iodopiperidine | CoCl₂ (5 mol %), TMCD (6 mol %) | 91% | semanticscholar.org |

| o-Tolylmagnesium bromide | N-Boc 4-Iodopiperidine | CoCl₂ (5 mol %), TMCD (6 mol %) | 88% | semanticscholar.org |

Rhenium-Catalyzed Arylation-Acyl Cyclizations

Rhenium catalysis provides a unique avenue for complex molecular constructions. A notable example is the rhenium-catalyzed arylation-acyl cyclization between (hetero)arylmagnesium halides and enol lactones. nih.gov This process facilitates a cascade C(sp²)–C(sp²)/C(sp²)–C(sp²) bond formation under mild conditions, yielding polyfunctionalized indenones in a single step with high regioselectivity. nih.gov

The reaction tolerates a wide array of functional groups on both the organomagnesium halide and the enol lactone. Mechanistic studies suggest the reaction proceeds through a sequence of syn-carborhenation followed by an intramolecular nucleophilic addition. nih.gov While specific data for this compound is not explicitly reported, the broad scope of (hetero)arylmagnesium halides used in this methodology suggests that it would be a viable substrate for synthesizing 3-biphenyl-substituted indenones. nih.gov

Dicarbofunctionalization of Alkenes

The 1,2-dicarbofunctionalization of alkenes is a powerful strategy for rapidly building molecular complexity from simple starting materials by adding two distinct carbon-based functional groups across a double bond. rsc.orgnih.gov Iron-catalyzed three-component dicarbofunctionalization reactions have been developed that couple unactivated olefins with alkyl halides and sp²-hybridized Grignard reagents. nih.gov

In one such study, a variety of aryl Grignard reagents were successfully coupled with tertiary alkyl halides and unactivated alkenes. nih.gov A specific example involved the use of 4-biphenylmagnesium bromide in an iron-catalyzed three-component reaction with tert-butyl bromide and 4-phenyl-1-butene, which produced the desired product in 85% yield. rsc.org Another iron-catalyzed protocol uses aryl vinyl ethers as linchpins to couple alkyl halides and sp²-hybridized Grignard nucleophiles, with 4-biphenylmagnesium bromide again being a successful coupling partner. nih.gov The broad tolerance for various aryl Grignard reagents in these systems indicates a strong potential for the successful application of this compound. nih.govnih.gov

Hydroboration Reactions Catalyzed by Grignard Reagents

Hydroboration is a classic reaction for the anti-Markovnikov hydration of alkenes. While traditionally not a catalyzed reaction, recent advancements have shown that simple, commercially available Grignard reagents can act as catalysts for the hydroboration of polarized functional groups like esters, nitriles, and imines using pinacolborane (HBpin) as the reducing agent. mdpi.comnih.govresearchgate.net

These reactions proceed at room temperature, eliminating the need for complex ligands or elevated temperatures often required in other reduction protocols. nih.gov Studies involving the screening of various Grignard reagents for the hydroboration of benzonitrile (B105546) found that PhMgCl was more effective than PhMgBr, affording 92% and 70% conversions, respectively. mdpi.com Although this compound was not specifically tested in these studies, the efficacy of other aryl Grignard reagents suggests it could potentially catalyze such hydroboration reactions. mdpi.com

Heteroatom Transfer Reactions

Information specifically detailing the use of this compound in heteroatom transfer reactions is not available in the surveyed literature. Generally, Grignard reagents are primarily used as sources of carbanions for C-C bond formation. Their role in direct heteroatom transfer is less common, though they can be involved in multi-step sequences where a heteroatom is introduced, for example, by reacting the Grignard reagent with a source of electrophilic oxygen, sulfur, or other heteroatoms.

Amination via Electrophilic Aminating Agents

The conversion of Grignard reagents to primary amines represents a powerful tool in organic synthesis, offering an alternative to traditional methods. This transformation is achieved through the reaction of the Grignard reagent with an electrophilic aminating agent, which acts as a source of an "NH2+" synthon. While a broad range of electrophilic aminating agents have been developed for various organometallic compounds, detailed studies specifically employing this compound are not extensively documented in publicly available scientific literature.

However, the general mechanism for such reactions involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of the aminating agent. A variety of electrophilic nitrogen sources are utilized for this purpose, including hydroxylamine (B1172632) derivatives and oximes. For instance, reagents like 4,4,5,5-tetramethyl-1,3-dioxolan-2-one (B102912) O-phenylsulfonyloxime have been successfully used for the amination of various Grignard reagents, leading to the formation of primary amines after hydrolysis of the intermediate imine. The reaction proceeds by replacing a hydrogen on the nitrogen with a good leaving group, which reverses the normal polarity (umpolung) of the amino group and allows it to react with a nucleophile like a Grignard reagent orgsyn.org.

The general applicability of these methods suggests that this compound would likely react in a similar fashion to yield 3-aminobiphenyl. The reaction would theoretically proceed as depicted in the following scheme:

Reaction Scheme: General Electrophilic Amination of this compound

Where E+-NH2 represents a generic electrophilic aminating agent.

Hydroxylation via Electrophilic Oxygen Sources

The synthesis of phenols from Grignard reagents is a fundamental transformation that can be accomplished using various electrophilic oxygen sources. This method provides a direct route to introduce a hydroxyl group onto an aromatic ring. Common oxygenating agents include molecular oxygen, nitroaromatics, and 2-sulfonyloxaziridines.

The reaction of a Grignard reagent with molecular oxygen is a well-known method for preparing alcohols and phenols. The process is believed to proceed through a radical mechanism, initially forming a hydroperoxide salt which is then reduced to the corresponding alkoxide or phenoxide. Subsequent acidic workup yields the final hydroxylated product. While this method is general for many Grignard reagents, specific documented examples and yields for the hydroxylation of this compound using this technique are sparse in the available literature.

Another approach involves the use of specific electrophilic oxygen transfer reagents designed for higher yields and better control. For example, 2-sulfonyloxaziridines, such as N-sulfonyloxaziridines, are effective for the hydroxylation of a wide range of nucleophiles, including Grignard reagents. The reaction involves the nucleophilic attack of the Grignard carbanion on the electrophilic oxygen atom of the oxaziridine (B8769555) ring.

The theoretical reaction for the hydroxylation of this compound to produce 3-hydroxybiphenyl would be as follows:

Reaction Scheme: General Hydroxylation of this compound

Where [O] represents a generic electrophilic oxygen source.

While the principles of these hydroxylation reactions are well-established for aryl Grignard reagents, dedicated research articles providing specific experimental data, such as optimized conditions and yields for the hydroxylation of this compound, were not identified in the conducted search of scientific databases. Therefore, a detailed data table on this specific reaction cannot be provided at this time.

Stereoselective Transformations Involving Biphenylmagnesium Bromides

Enantioselective Catalytic Approaches

The development of enantioselective catalytic systems has enabled the use of achiral Grignard reagents, such as 3-biphenylmagnesium bromide, to generate chiral products with high enantiomeric excess. Chiral metal complexes, particularly those of copper, have proven to be highly effective in inducing asymmetry in reactions involving these organometallic compounds.

Chiral copper catalysis is a cornerstone of asymmetric synthesis, facilitating a wide range of enantioselective transformations. In the context of Grignard reagents, chiral copper complexes can mediate the asymmetric addition to various electrophiles, including ketones and other carbonyl compounds. While specific studies focusing solely on this compound are limited, the principles of asymmetric induction can be illustrated with closely related aryl Grignard reagents. The general mechanism involves the formation of a chiral copper-ate complex upon reaction of the Grignard reagent with a copper(I) salt pre-complexed with a chiral ligand. This chiral complex then delivers the aryl group to the electrophile in a stereocontrolled manner.

A notable advancement in this area is the development of new classes of chiral ligands that enable the highly enantioselective addition of both aliphatic and aromatic Grignard reagents to ketones, leading to the synthesis of enantioenriched tertiary alcohols researchgate.net. For the addition of aryl Grignard reagents to aryl alkyl ketones, specialized chiral ligands have been designed to achieve high levels of enantioselectivity. These reactions are often sensitive to the specific ligand, solvent, and reaction conditions, highlighting the intricate nature of achieving effective asymmetric induction. The mechanism of these reactions is complex and has been the subject of kinetic, spectroscopic, and electrochemical analyses to understand the nature of the active catalyst and the rate-limiting steps of the catalytic cycle acs.org.

Table 1: Chiral Copper-Catalyzed Asymmetric Addition of Aryl Grignard Reagents to Ketones This table presents representative data on the enantioselective addition of aryl Grignard reagents to ketones, illustrating the effectiveness of chiral copper catalysis. The specific aryl Grignard may vary as indicated.

| Entry | Aryl Grignard Reagent | Ketone Substrate | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Phenylmagnesium bromide | Acetophenone | (R,R)-L12 | CuBr | Toluene | -20 | 95 | 92 | researchgate.net |

| 2 | p-Tolylmagnesium bromide | 2-Acetonaphthone | (S,S)-L0' | CuCl | MTBE | -20 | 92 | 90 | researchgate.net |

| 3 | 4-Chlorophenylmagnesium bromide | Propiophenone | (R,R)-L12 | CuI | THF | -30 | 88 | 94 | researchgate.net |

The enantioselective dearomatization of pyridinium (B92312) salts is a powerful strategy for the synthesis of chiral N-heterocycles, which are prevalent in natural products and pharmaceuticals researchgate.netnih.gov. Copper-catalyzed methods have been successfully developed for the C4-selective addition of nucleophiles to prochiral pyridinium salts. While the direct enantioselective dearomatization using this compound has been explored in the synthesis of dihydropyridone derivatives, the broader context of achieving high enantioselectivity often relies on carefully designed chiral catalytic systems.

In a general sense, the process involves the in-situ formation of an N-acylpyridinium salt from a pyridine (B92270) derivative, which is then subjected to a nucleophilic attack by the Grignard reagent in the presence of a chiral copper catalyst nih.govbeilstein-journals.org. The high reactivity of Grignard reagents presents a challenge due to the potential for a fast, non-catalyzed background reaction that leads to a racemic product. To overcome this, reactions are typically conducted at low temperatures with carefully selected chiral ligands and copper sources to ensure that the catalyzed pathway is significantly faster than the uncatalyzed one nih.gov.

For instance, the dearomatization of 4-methoxypyridine (B45360) can be achieved using various Grignard reagents, including this compound, to produce 2-substituted 3-hydroxydihydropyridones, which are valuable intermediates for androgen receptor modulators. While this specific reaction with this compound was reported to proceed in good yield, achieving high enantioselectivity generally requires a chiral catalyst. Studies with other Grignard reagents have demonstrated that chiral copper(I) complexes can afford nearly enantiopure chiral dihydro-4-pyridones with yields of up to 98% nih.gov. The choice of the chiral ligand, such as (R,R)-Ph-BPE, is crucial for obtaining high enantiomeric excesses beilstein-journals.org.

Table 2: Enantioselective Copper-Catalyzed Dearomatization of Pyridinium Salts with Grignard Reagents This table provides examples of the enantioselective dearomatization of pyridinium salts, showcasing the yields and enantioselectivities achieved with different Grignard reagents under chiral copper catalysis.

| Entry | Pyridine Derivative | Grignard Reagent | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | 4-Methoxypyridine | Ethylmagnesium bromide | (R,R)-Ph-BPE | CuBr·SMe₂ | Toluene | -78 | 95 | 99 | nih.govbeilstein-journals.org |

| 2 | 4-Methoxypyridine | Phenylmagnesium bromide | (R,R)-Ph-BPE | CuBr·SMe₂ | Toluene | -78 | 85 | 96 | nih.govbeilstein-journals.org |

| 3 | N-Benzyl-3-cyanopyridinium bromide | Ethylmagnesium bromide | (R)-L11 | CuTC | CH₂Cl₂ | -78 | 91 | 94 | researchgate.net |

| 4 | 4-Methoxypyridine | This compound | N/A (racemic) | N/A | THF | -30 | 73 | N/A |

The copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction pnas.org. This method allows for the creation of chiral β-substituted ketones, esters, and other carbonyl derivatives with high enantioselectivity. The use of chiral ferrocenyl-based diphosphine ligands, such as TaniaPhos and JosiPhos derivatives, has been particularly successful in achieving high levels of stereocontrol in these reactions pnas.org.

The reaction mechanism involves the formation of a chiral copper(I) complex that activates the enone for nucleophilic attack by the Grignard reagent. A significant challenge in these reactions is the high reactivity of the Grignard reagent, which can lead to a competitive and non-selective background reaction. However, with optimized conditions, including the use of moderate catalyst loadings and mild temperatures, excellent regioselectivities and unprecedented enantioselectivities have been achieved pnas.org. This methodology has been successfully applied to a range of Grignard reagents and cyclic enones pnas.org. While there is a lack of specific examples utilizing this compound, the established protocols with other Grignard reagents demonstrate the potential for its application in this chemistry.

Table 3: Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones This table summarizes the results of the enantioselective conjugate addition of various Grignard reagents to cyclic enones, highlighting the high yields and enantioselectivities attainable.

| Entry | Grignard Reagent | Enone Substrate | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Ethylmagnesium bromide | Cyclohexenone | (R,Sp)-TaniaPhos | CuCl | Toluene | 0 | 95 | 96 | pnas.org |

| 2 | Methylmagnesium bromide | Cycloheptenone | (R,Sp)-JosiPhos | CuBr·SMe₂ | MTBE | -60 | 88 | 92 | pnas.org |

| 3 | n-Propylmagnesium bromide | Cyclohexenone | (R,Sp)-TaniaPhos | CuCl | Toluene | 0 | 92 | 95 | pnas.org |

Diastereoselective Reactions

In addition to enantioselective catalysis, biphenylmagnesium bromides can participate in diastereoselective reactions where the stereochemical outcome is controlled by a chiral element already present in the substrate.

The addition of Grignard reagents to chiral substrates, such as aldehydes, ketones, and imines bearing a stereocenter, can proceed with high diastereoselectivity. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models. In the case of additions to chiral imines, such as N-sulfinyl imines, the chiral auxiliary on the nitrogen atom can effectively direct the nucleophilic attack of the Grignard reagent.

The diastereoselectivity of the addition of Grignard reagents to chiral imines can be highly dependent on the reaction conditions, particularly the solvent. For instance, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines has been shown to exhibit a complete reversal of diastereoselectivity when switching from a coordinating solvent like THF to a non-coordinating solvent like DCM nih.gov. This highlights the significant role of solvent in modulating the transition state geometry and, consequently, the stereochemical outcome. While specific studies detailing the addition of this compound to such chiral substrates are not abundant, the principles of diastereoselection observed with other Grignard reagents are applicable. The steric bulk of the biphenyl (B1667301) group would be expected to play a significant role in the facial selectivity of the addition.

Table 4: Diastereoselective Addition of Grignard Reagents to Chiral N-Sulfinyl Imines This table presents data on the diastereoselective addition of Grignard reagents to chiral imines, demonstrating the influence of the solvent on the diastereomeric ratio.

| Entry | Grignard Reagent | Chiral Imine Substrate | Solvent | Temp (°C) | Yield (%) | dr | Reference |

| 1 | Propargylmagnesium bromide | (R)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide | THF | -78 | 90 | >95:5 | nih.gov |

| 2 | Propargylmagnesium bromide | (R)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide | DCM | -48 | 85 | <5:95 | nih.gov |

| 3 | Allylmagnesium bromide | (S)-N-(2-methylpropylidene)-1-phenylethanamine | Ether | -78 | 80 | 90:10 | rsc.org |

The chiral magnesium enolates generated from the enantioselective conjugate addition of Grignard reagents can be trapped in situ with various electrophiles in a stereoselective manner. This tandem reaction sequence allows for the formation of multiple new stereocenters in a single operation nih.govresearchgate.net. The stereochemistry of the trapping step is influenced by the geometry of the magnesium enolate and the nature of the electrophile.

These domino reactions have been successfully applied to a variety of substrates, including coumarins and chromones, where the initially formed magnesium enolate is trapped in an aldol (B89426) reaction with benzaldehyde (B42025) nih.gov. The stereoselectivity of these trapping reactions can be high, leading to the formation of complex products with excellent control over the relative and absolute stereochemistry. The development of these one-pot procedures is of great interest as it enhances molecular complexity rapidly and efficiently. The trapping of chiral silyl (B83357) ketene (B1206846) aminals and related enolates, generated from Lewis acid-promoted conjugate addition of Grignard reagents, has been demonstrated with a range of electrophiles, including carbocations and Michael acceptors core.ac.uk.

Table 5: Stereoselective Trapping of Magnesium Enolates with Electrophiles This table provides examples of the stereoselective trapping of magnesium enolates, generated from the conjugate addition of Grignard reagents, with different electrophiles.

| Entry | Conjugate Addition Substrate | Grignard Reagent | Electrophile | Product Type | Yield (%) | dr | ee (%) | Reference |

| 1 | Cyclohexenone | Methylmagnesium bromide | N-Benzylidenetoluenesulfonamide | β-Amino carbonyl | 52 (sum of diastereomers) | 60:40 | 95 | researchgate.net |

| 2 | 4-Chlorocrotonate | Ethylmagnesium bromide | Intramolecular Cl⁻ | Cyclopropane derivative | 85 | >98:2 | 98 | nih.gov |

| 3 | Coumarin | n-Propylmagnesium bromide | Benzaldehyde | Aldol adduct | 78 | 90:10 | 92 | nih.gov |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Grignard Reactions

The principles of green chemistry are increasingly being applied to Grignard reactions to mitigate their environmental impact, which traditionally involves volatile and hazardous organic solvents and moisture-sensitive conditions. semanticscholar.orgeuropa.eu This paradigm shift is crucial for developing safer and more sustainable chemical processes. europa.eu

Recent innovations have demonstrated that mechanochemical techniques, such as ball-milling, can drastically reduce the amount of organic solvent required for the formation of Grignard reagents. semanticscholar.orgpatsnap.comgoogle.com In some cases, using about one-tenth of the solvent used in conventional methods results in a paste-like Grignard reagent that shows high reactivity. patsnap.comgoogle.com This approach not only minimizes hazardous waste but also simplifies the reaction setup by making it less sensitive to ambient air and moisture, thereby reducing costs. semanticscholar.orgpatsnap.com Furthermore, this method allows for the synthesis of Grignard reagents from organohalides with poor solubility, opening avenues for new chemical transformations. patsnap.comgoogle.com

Another key area of research is the substitution of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with greener alternatives. europa.eu Studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources such as corn cobs, can be a superior alternative, offering comparable or even better performance in Grignard reactions. europa.eu The use of such bio-based solvents aligns with the goal of reducing reliance on petrochemical feedstocks.

| Parameter | Traditional Method | Green/Sustainable Method | Advantages of Green Method |

|---|---|---|---|

| Solvent | Anhydrous diethyl ether or THF nih.gov | Minimal solvent (Ball-milling) patsnap.comgoogle.com, 2-MeTHF europa.eu, Aqueous conditions (with mediator) nih.gov | Reduced hazardous waste, lower cost, use of renewable resources. |

| Conditions | Strictly anhydrous and inert atmosphere semanticscholar.org | Can be performed in ambient air (ball-milling) patsnap.com | Simplified procedure, reduced energy consumption. |

| Reagent Scope | Limited by solubility of organohalide in ether patsnap.com | Expanded to include poorly soluble organohalides patsnap.comgoogle.com | Wider range of possible chemical syntheses. |

The development of heterogeneous catalysts represents a significant step towards more sustainable Grignard reactions. Unlike homogeneous catalysts, heterogeneous systems exist in a different phase from the reactants, allowing for easier separation and recycling, which reduces waste and cost. google.com Research in this area is focused on creating robust catalytic systems that can facilitate Grignard reactions or subsequent coupling steps with high efficiency.

One promising approach involves the use of polymer-supported chiral heterogeneous copper catalysts for asymmetric conjugate addition reactions of Grignard reagents. googleapis.com These catalysts have demonstrated effectiveness in both batch and flow-through reactor systems, offering high selectivity and the potential for continuous manufacturing processes. googleapis.com Another novel area is the preparation of heterogeneous catalysts from inorganic Grignard reagents, which can yield finely divided transition metal-carbon nanostructures. These materials have shown potential as selective hydrogenation catalysts under mild conditions, showcasing the diverse applications of Grignard-derived catalytic systems. d-nb.info

Electro-organic synthesis is emerging as a powerful and green alternative for generating and utilizing Grignard reagents. imanagerpublications.comuni-muenchen.de This method uses electricity—a traceless reagent—to drive chemical reactions, thereby avoiding the need for conventional chemical oxidants or reductants and minimizing byproduct formation. uni-muenchen.deunits.it

In the context of Grignard chemistry, an electrochemical approach can be used to generate the Grignard reagent from a magnesium electrode and an organic halide. imanagerpublications.com This electro-generated reagent can then react in situ with a substrate to produce the desired product, often with high efficiency and selectivity. imanagerpublications.com This method offers several advantages, including enhanced reaction control, reduced environmental impact, and the ability to operate under milder conditions compared to traditional synthesis. imanagerpublications.comunits.it The versatility and sustainability of electro-synthesis position it as a key technology for the future of green chemical manufacturing. uni-muenchen.deunits.it

Advanced Computational Chemistry for Predictive Design

The complexity of Grignard reagents in solution, particularly the dynamic Schlenk equilibrium between RMgX, R₂Mg, and MgX₂, has historically made their reaction mechanisms difficult to elucidate. nih.gov Modern computational chemistry is providing unprecedented insight into these systems, enabling the predictive design of more efficient and selective reactions. nih.gov

Using tools like Density Functional Theory (DFT) calculations and ab initio molecular dynamics, researchers can now model the behavior of Grignard reagents in solution with high accuracy. nih.govnih.gov These studies have revealed that multiple organomagnesium species coexisting in solution can act as competent reagents, and that the solvent plays a critical role in controlling the equilibrium and reactivity. nih.gov For instance, computational models have successfully explained the "halide effect," where alkylmagnesium iodide reagents exhibit higher diastereoselectivity than their bromide or chloride counterparts due to the formation of more Lewis acidic chelates. sigmaaldrich.com

Such computational investigations help to rationalize experimental observations and are crucial for the rational design of new reactions. nih.gov Looking forward, data-driven methods and machine learning are expected to play an even larger role, allowing for the exploration of the vast chemical space associated with these solvent-sensitive reagents and accelerating the discovery of novel reaction pathways.

| Computational Method | Application/Insight | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction pathways and transition state structures. nih.govnih.gov | Elucidates stereoselective mechanisms and the role of intermediates. nih.gov |

| Ab initio Molecular Dynamics | Simulating the dynamic behavior of Grignard reagents and solvent molecules in solution. nih.gov | Provides understanding of the Schlenk equilibrium and solvent effects. nih.gov |

| Energy Decomposition Analysis | Quantifying the electronic and steric effects that contribute to selectivity. sigmaaldrich.com | Explains phenomena like the halide effect in diastereoselective reactions. sigmaaldrich.com |

| Machine Learning / Data-Driven Methods | Exploring large chemical spaces to predict reactivity and optimize conditions. | Accelerates the rational design of new and more efficient Grignard reactions. |

Development of Novel Ligand Systems for Enhanced Reactivity and Selectivity

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis. For Grignard reagents, the development of novel ligand systems, particularly for transition-metal-catalyzed cross-coupling and conjugate addition reactions, is a highly active area of research. These ligands coordinate to the metal center, modulating its electronic and steric properties to control the reaction's outcome.

For example, in copper-catalyzed asymmetric conjugate addition reactions, chiral ligands are essential for achieving high enantioselectivity. princeton.edu Chiral ferrocenyl diphosphines and Tol-BINAP derivatives have proven to be highly effective ligands in copper-catalyzed systems, enabling the addition of Grignard reagents to various α,β-unsaturated compounds with excellent levels of stereocontrol. googleapis.comprinceton.edu The design of these ligands is critical, as subtle changes in their structure can have a profound impact on the efficiency and selectivity of the reaction. The ongoing development of new ligand scaffolds is aimed at broadening the scope of these highly selective transformations and applying them to the synthesis of complex, high-value molecules.

Industrial and Pharmaceutical Applications of Biphenylmagnesium Bromide Derivatives

Aryl Grignard reagents, including 3-biphenylmagnesium bromide and its isomers, are crucial intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). rjpbcs.com The biphenyl (B1667301) moiety is a privileged structure in medicinal chemistry, appearing in numerous drugs.

A prominent application of biphenyl derivatives is in the synthesis of "sartans," a class of angiotensin II receptor antagonists widely used to treat hypertension and heart failure. The key step in many sartan syntheses is the formation of a biphenyl core, which can be achieved through cross-coupling reactions where a Grignard reagent could be a key precursor. google.comd-nb.info For example, the synthesis of antihypertensive drugs like Valsartan and Losartan involves the construction of a complex biphenyltetrazole structure. rjpbcs.combeilstein-journals.org While many modern industrial routes favor Suzuki or Negishi couplings, the underlying organometallic principles are closely related to Grignard chemistry, and Grignard-based routes remain relevant. google.combeilstein-journals.orgwikipedia.org

Furthermore, the synthesis of Sacubitril, a neprilysin inhibitor used in combination with Valsartan for treating heart failure, begins with 4-bromo-1,1'-biphenyl, which is converted to its corresponding Grignard reagent as a key step in building the molecular framework. These examples underscore the significant role that biphenyl-containing Grignard reagents and their derivatives play in the large-scale production of life-saving medicines. The global market for Grignard reagents is projected to continue growing, driven by strong demand from the pharmaceutical and agrochemical sectors. rjpbcs.com

Q & A

Basic: What are the established synthetic routes for 3-biphenylmagnesium bromide, and what factors dictate reagent stability?

Methodological Answer:

this compound is typically synthesized via direct reaction of 3-bromobiphenyl with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon) at 0°C . Key factors influencing stability include:

- Solvent purity : THF must be rigorously dried to avoid hydrolysis.

- Temperature control : Exothermic reactions require cooling to prevent thermal degradation.

- Substrate reactivity : Electron-rich aryl bromides may require activation (e.g., ultrasonication) to initiate Mg insertion .

Alternative methods like bromine/magnesium exchange (e.g., from 3-biphenyl lithium) are also documented but less common .

Basic: What safety protocols are essential when working with this compound?

Methodological Answer:

- Handling : Use flame-resistant lab coats, gloves, and face shields. Work in a fume hood with inert gas purging to prevent ignition of flammable vapors .

- Spill management : Neutralize spills with dry sand or inert adsorbents; never use water, which can trigger violent reactions .

- Storage : Keep in sealed, argon-purged containers at 2–8°C to minimize decomposition .

Basic: Which spectroscopic and analytical methods are optimal for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR in deuterated THF can confirm Grignard formation (e.g., absence of aryl bromide peaks) .

- Titration : Quantitative analysis via hydrolysis with standardized HCl, followed by back-titration to determine active Mg content .

- Mass spectrometry : High-resolution ESI-MS in negative ion mode detects molecular ions (e.g., [CHMgBr]) .

Advanced: How can reaction parameters be optimized when employing this compound in nucleophilic additions?

Methodological Answer:

Optimization requires balancing reactivity and selectivity:

Note : Kinetic studies using in-situ IR or ReactIR can monitor reaction progress .

Advanced: How do electronic and steric effects of substituents on the biphenyl group influence nucleophilic reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.